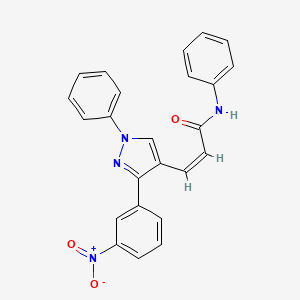
(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-phenylacrylamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, NPAA, and is a member of the pyrazolyl acrylamide family of compounds.
Applications De Recherche Scientifique
Photoinduced Birefringence in Polymers : A study by Szukalski et al. (2015) explored the use of a pyrazoline derivative molecule, similar in structure to the compound , for the fabrication of photochromic polymers. These materials, when doped into polymer matrices like poly(methyl methacrylate), exhibit dynamic and static photoinduced birefringence, highlighting their potential for photonic applications (Szukalski et al., 2015).
Catalytic Applications in Chemical Reactions : Research by Rocha et al. (2014) on Ni(II), Cu(II), and Zn(II) complexes with a pyrazolyl ligand showed that these complexes could be effective catalysts. Specifically, the Zn(II) and Cu(II) complexes demonstrated efficiency in the diastereoselective nitroaldol reaction, a key process in organic synthesis (Rocha et al., 2014).
Development of Porous Metal-Organic Frameworks (MOFs) : A study by Zheng et al. (2013) reported the synthesis of a porous MOF using a pyrazolate-based ligand. This MOF demonstrated unique gas adsorption properties and guest-dependent luminescent characteristics, making it a candidate for sensing applications and material science research (Zheng et al., 2013).
Fluorescence and Non-linear Optical Properties : The work by Barberá et al. (1998) on 2-pyrazoline derivatives showcased their utility in various optical applications. By altering substituents on the pyrazoline ring, properties like fluorescence and second-order non-linear optical characteristics could be modulated, suggesting applications in materials science and photonics (Barberá et al., 1998).
Molecular Modeling and Structural Analysis : Studies on various pyrazole derivatives, including those similar to (Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-phenylacrylamide, have been instrumental in understanding molecular structures and behaviors. These insights are crucial in fields like drug design, materials science, and chemical engineering.
Propriétés
IUPAC Name |
(Z)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-23(25-20-9-3-1-4-10-20)15-14-19-17-27(21-11-5-2-6-12-21)26-24(19)18-8-7-13-22(16-18)28(30)31/h1-17H,(H,25,29)/b15-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRITZMZCTBPMRJ-PFONDFGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C=C\C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)-N-phenylacrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

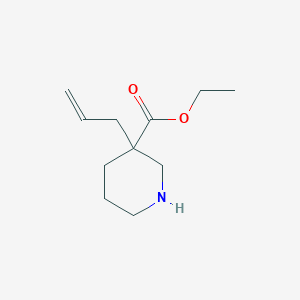
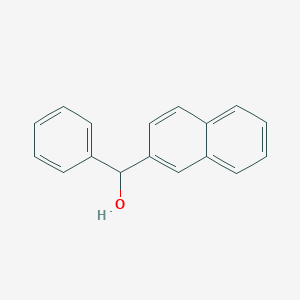

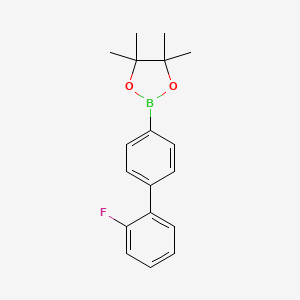
![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)
![(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2961401.png)
![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)


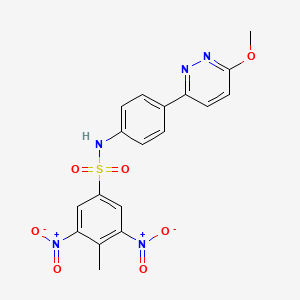

![(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2961411.png)
![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2961412.png)
![2-(2-Chloropropanoyl)-7-methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B2961414.png)